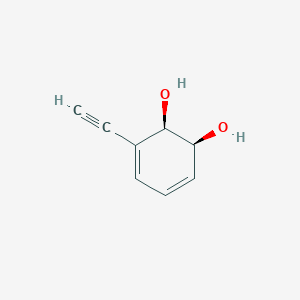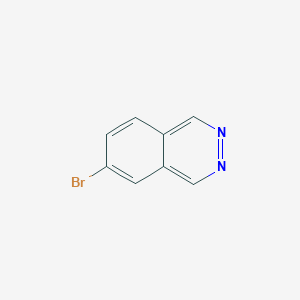
m-Xylene-dimethyl-13C2
Vue d'ensemble
Description
1,3-Di((113C)methyl)benzene, also known as 1,3-dimethylbenzene or meta-xylene, is an aromatic hydrocarbon with the molecular formula C8H10. It is one of the three isomers of dimethylbenzene, where the two methyl groups are positioned at the 1 and 3 positions on the benzene ring. This compound is commonly found in petroleum and coal tar and is used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Di((113C)methyl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Catalytic Reforming: This industrial process involves the catalytic reforming of naphtha, which produces a mixture of xylene isomers, including 1,3-dimethylbenzene.
Industrial Production Methods
The industrial production of 1,3-dimethylbenzene primarily involves the catalytic reforming of petroleum naphtha. The resulting mixture of xylene isomers is then separated through fractional distillation and crystallization processes .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di((113C)methyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This includes nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation.
Oxidation: The methyl groups can be oxidized to form 1,3-dimethylbenzene-2,4-dicarboxylic acid.
Common Reagents and Conditions
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like FeCl3 or AlCl3.
Major Products
Nitration: Produces 1,3-dimethyl-2-nitrobenzene.
Oxidation: Produces 1,3-dimethylbenzene-2,4-dicarboxylic acid.
Applications De Recherche Scientifique
1,3-Di((113C)methyl)benzene has various applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,3-dimethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methyl groups activate the benzene ring, making it more reactive towards electrophiles . The inductive and conjugative effects of the methyl groups influence the reactivity and orientation of the substitution reactions .
Comparaison Avec Des Composés Similaires
1,3-Di((113C)methyl)benzene can be compared with other similar compounds, such as:
1,2-Dimethylbenzene (o-xylene): The methyl groups are adjacent, leading to different reactivity and physical properties.
1,4-Dimethylbenzene (p-xylene): The methyl groups are opposite each other, resulting in unique chemical behavior.
The uniqueness of 1,3-dimethylbenzene lies in its meta-configuration, which affects its reactivity and applications compared to its ortho- and para-isomers .
Propriétés
IUPAC Name |
1,3-di((113C)methyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSZLXZYQVIEFR-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C1=CC(=CC=C1)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583887 | |
| Record name | 1,3-Bis[(~13~C)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117713-57-2 | |
| Record name | 1,3-Di(methyl-13C)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117713-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis[(~13~C)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117713-57-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B49668.png)
